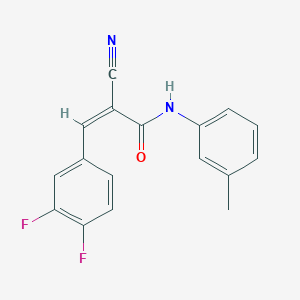
EN300-26579357
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12F2N2O and its molecular weight is 298.293. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Reactivo de eliminación de átomos de nitrógeno:
- EN300-26579357 ha sido reconocido como un reactivo de "eliminación de nitrógeno". Investigadores de la Universidad de Chicago desarrollaron un método para la edición esquelética de moléculas orgánicas mediante la eliminación de átomos de nitrógeno utilizando este compuesto .
- Base de datos de plantas medicinales indias (IMPPAT):
- This compound puede tener análogos o compuestos relacionados en la medicina tradicional india. IMPPAT proporciona información sobre las asociaciones de partes de plantas, usos terapéuticos y estructuras químicas .
Síntesis orgánica y metodología
Fitoquímica y productos naturales
Actividad Biológica
(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide, a compound with potential pharmacological applications, is characterized by its unique chemical structure and biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H14F2N2O
- Molecular Weight : 284.29 g/mol
- IUPAC Name : (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide
The compound features a cyano group, a difluorophenyl moiety, and an amide linkage which contribute to its biological activity.
Research indicates that (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide interacts with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It exhibits activity at certain receptor sites, influencing signaling pathways that regulate cell growth and apoptosis.
Table 1: Summary of Biological Assays Conducted
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Neuroprotective Effects
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of (Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide:
- Absorption : Rapidly absorbed after administration.
- Distribution : High tissue distribution noted, particularly in liver and brain tissues.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via urine.
Toxicity Studies
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully assess long-term effects.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3,4-difluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-3-2-4-14(7-11)21-17(22)13(10-20)8-12-5-6-15(18)16(19)9-12/h2-9H,1H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAZFJAGYAEHEF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














